c-di-GMP-I Riboswitch Binding Affinity Window
In a direct electrophoretic mobility‑shift assay using the wild‑type Vc2 c‑di‑GMP‑I riboswitch aptamer, pGpG exhibited a Kd of 490 ± 150 nM. Under identical conditions the cyclic messenger c‑di‑GMP bound with Kd = 0.01 nM (10 pM), the non‑phosphorylated linear dinucleotide GpG bound with Kd = 210 ± 24 nM, and the 3′‑phosphorylated isomer GpGp bound with Kd = 22 000 ± 14 000 nM [1]. Thus pGpG is 49 000‑fold weaker than c‑di‑GMP, 2.3‑fold weaker than GpG, and 45‑fold stronger than GpGp. These quantitative differences demonstrate that the riboswitch discriminates both the cyclic topology and the precise position of the terminal phosphate, and that pGpG occupies a unique affinity band that cannot be recapitulated by any other commercially available linear or cyclic dimer.
| Evidence Dimension | Binding affinity (Kd) to c-di-GMP-I riboswitch aptamer |
|---|---|
| Target Compound Data | Kd = 490 ± 150 nM |
| Comparator Or Baseline | c‑di‑GMP Kd = 0.01 nM; GpG Kd = 210 ± 24 nM; GpGp Kd = 22 000 ± 14 000 nM |
| Quantified Difference | 49 000‑fold weaker than c‑di‑GMP; 2.3‑fold weaker than GpG; 45‑fold stronger than GpGp |
| Conditions | Gel‑shift assay, wild‑type 110 Vc2 RNA, pH 7.5, room temperature, three independent trials |
Why This Matters
A researcher screening riboswitch ligands or validating c‑di‑GMP detection assays must use pGpG rather than GpG or GpGp to obtain the correct discrimination window; substituting GpG (2.3‑fold tighter binder) would overestimate linear‑dinucleotide affinity and produce false‑negative discrimination ratios.
- [1] Smith KD, Lipchock SV, Strobel SA. Structural and biochemical characterization of linear dinucleotide analogs bound to the c-di-GMP-I aptamer. Biochemistry. 2012;51(1):425-432. doi:10.1021/bi2016662 View Source
